2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted indole ring and a pyridine moiety connected through an acetamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:
Formation of 5-chloroindole: The starting material, 5-chloroindole, can be synthesized through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The 5-chloroindole undergoes an acylation reaction with chloroacetyl chloride in the presence of a base like triethylamine to form 2-(5-chloro-1H-indol-1-yl)acetyl chloride.
Amidation Reaction: The acyl chloride intermediate is then reacted with pyridin-3-ylmethanamine in the presence of a base such as sodium carbonate to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group on the indole ring can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a bromo group instead of a chloro group.
2-(5-fluoro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a fluoro group instead of a chloro group.
2-(5-methyl-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a methyl group instead of a chloro group.
Uniqueness
2-(5-chloro-1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity. The chloro group can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy and selectivity.
Properties
Molecular Formula |
C16H14ClN3O |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H14ClN3O/c17-14-3-4-15-13(8-14)5-7-20(15)11-16(21)19-10-12-2-1-6-18-9-12/h1-9H,10-11H2,(H,19,21) |
InChI Key |
GHDXPFDIKASKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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